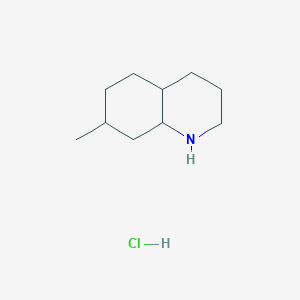

7-methyl-decahydroquinoline hydrochloride

Description

Historical Development and Evolution of Synthetic Methodologies for Decahydroquinoline (B1201275) Scaffolds

The synthesis of the decahydroquinoline core has been a subject of extensive research, evolving from classical methods to highly sophisticated stereoselective strategies. Early approaches often involved the complete hydrogenation of quinoline (B57606) using catalysts like platinum or nickel, which typically resulted in a mixture of cis and trans isomers.

Over the decades, synthetic organic chemistry has witnessed a significant evolution in methodologies to afford greater control over the stereochemistry of the decahydroquinoline ring system. Key developments include:

Diels-Alder Reaction: This cycloaddition reaction has been employed to construct the carbocyclic portion of the scaffold, which can then be further elaborated to form the heterocyclic ring. For instance, the reaction between an appropriate diene and an enamine or related dienophile can generate a cyclohexene (B86901) ring that serves as a precursor to the decahydroquinoline system. nih.gov

Knoevenagel Condensation: This method has been utilized for the diastereoselective synthesis of highly substituted cis-decahydroquinolines. The approach involves the condensation of a cyclic ketone or aldehyde with an active methylene (B1212753) compound, followed by cyclization to form the fused heterocyclic ring. nih.gov This methodology offers a flexible pathway for constructing complex alkaloids with cis-decahydroquinoline (B84933) subunits. nih.gov

Intramolecular Cyclization Reactions: Many modern syntheses rely on intramolecular cyclization strategies. These can include aza-Michael additions, aldol-type cyclizations, and aminocyclization reactions. researchgate.netresearchgate.net For example, a divergent synthesis of various decahydroquinoline-type poison-frog alkaloids was achieved using a stereoselective Michael-type conjugate addition followed by an intramolecular aldol-type cyclization. researchgate.net

Biomimetic Synthesis: Inspired by the proposed biosynthetic pathways of natural products, researchers have developed biomimetic approaches. One such method involves the enantioselective construction of the hydroquinoline ring system from 1,5-polycarbonyl derivatives, mimicking key steps believed to occur in nature for the biosynthesis of amphibian alkaloids.

The evolution of these methods has shifted the focus from producing simple decahydroquinoline structures to the asymmetric synthesis of specific stereoisomers, which is crucial for the development of pharmacologically active agents.

Table 1: Evolution of Key Synthetic Methodologies for Decahydroquinoline Scaffolds

Methodology Description Key Advantages Reference Example Catalytic Hydrogenation of Quinoline Early method involving the reduction of the aromatic quinoline ring over metal catalysts (e.g., Pt, Ni). Simple, direct access to the basic scaffold. General textbook knowledge. Diels-Alder Reaction [4+2] cycloaddition to form the cyclohexene ring, followed by nitrogen incorporation and cyclization. Good control over the formation of the six-membered carbocycle. Synthesis of a trisubstituted cis-decahydroquinoline via a Diels-Alder reaction of acrolein. nih.gov Knoevenagel Condensation Condensation followed by intramolecular lactam formation to install the remaining carbons of the ring system. Highly diastereoselective, suitable for complex substituted systems. nih.gov Diastereoselective approach to 3,7,8-trisubstituted cis-decahydroquinolines. nih.gov Intramolecular aza-Michael Addition Base-promoted cyclization of an amine onto an α,β-unsaturated ester or ketone within the same molecule. Completely diastereoselective formation of perhydro-quinolines. nih.gov Synthesis of cis- and trans-fused perhydro-quinolines. nih.gov

The Significance of the Decahydroquinoline Ring System in Organic Synthesis and Natural Product Chemistry

The decahydroquinoline scaffold is a privileged structure in chemistry, appearing as a core motif in a wide array of natural products, particularly alkaloids. Its prevalence in nature underscores its evolutionary selection as a stable and versatile framework for biological function.

Natural Products: A prominent class of natural products containing the decahydroquinoline ring system is the poison frog alkaloids. nih.gov These lipophilic alkaloids, isolated from the skin extracts of Neotropical poison frogs (Dendrobatidae), exhibit remarkable biological activities, often targeting the nervous system. nih.gov

Pumiliotoxin C (cis-195A): This is a parent member of the decahydroquinoline class of alkaloids, first isolated from the Panamanian poison frog Oophaga pumilio. nih.gov It and its analogues have been shown to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com

cis-211A: Another decahydroquinoline alkaloid isolated from the same species of poison frog. nih.gov The total synthesis of these complex molecules is a significant challenge that drives the development of new synthetic methods. nih.govnih.gov

The decahydroquinoline framework is also a key component of other complex polycyclic natural alkaloids, such as lepadins, which are isolated from marine tunicates and exhibit interesting biological profiles. researchgate.net

Organic Synthesis and Medicinal Chemistry: Beyond natural products, the decahydroquinoline scaffold serves as a valuable building block in organic synthesis. Its rigid conformation and multiple stereocenters allow for the precise spatial arrangement of functional groups, a critical feature in the design of new therapeutic agents. The cis- and trans-fused isomers offer different three-dimensional shapes, which can be exploited to achieve selective binding to biological targets. Substituted tetrahydroquinolines and their saturated counterparts are present in synthetic analogues with high biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net

Overview of Academic Research Trajectories for 7-Methyl-Decahydroquinoline Hydrochloride and Related Derivatives

Direct and extensive academic research focusing specifically on this compound is limited in publicly available literature. However, the research trajectories for closely related substituted quinoline and decahydroquinoline derivatives provide a strong indication of the potential areas of interest for this specific compound.

Research on methylated quinoline precursors is more common. For instance, 7-methylquinoline (B44030) is often synthesized via the Skraup reaction from m-toluidine (B57737) and is used as a key starting material for more complex derivatives, such as 7-methyl-8-nitroquinoline. brieflands.com These aromatic precursors are valuable in medicinal chemistry for building novel therapeutic agents.

The potential research applications for 7-methyl-decahydroquinoline and its hydrochloride salt can be inferred from studies on analogous structures:

Anticancer Activity: Various functionalized tetrahydroquinoline derivatives have been designed and synthesized as potential anticancer agents. nih.govresearchgate.net For example, certain compounds have been shown to exhibit antiproliferative activity against human colorectal carcinoma cells by inducing oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway. researchgate.net The introduction of a methyl group at the 7-position could modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.

Neurological Activity: Given that many decahydroquinoline alkaloids like Pumiliotoxin C interact with nicotinic acetylcholine receptors, it is plausible that synthetic derivatives, including 7-methyl-decahydroquinoline, could be investigated for their activity on nAChRs or other central nervous system targets. nih.govmdpi.com

Antimicrobial Properties: Substituted tetrahydroquinolines are recognized as a moiety present in compounds with potent antimicrobial activities. nih.gov Research into 7-methyl-decahydroquinoline could explore its potential as an antibacterial or antifungal agent.

The hydrochloride salt form of 7-methyl-decahydroquinoline would typically be prepared to enhance the compound's solubility in aqueous media and improve its stability, which is a common practice in the development of pharmaceutical compounds for biological testing.

Table 2: Investigated Biological Activities of Related Quinoline Derivatives

Compound Class Specific Derivative(s) Investigated Biological Activity Key Finding Reference Decahydroquinoline Alkaloids cis-195A (Pumiliotoxin C) Neurological Activity Blocks ganglionic nicotinic ACh receptors. [2, 5] mdpi.com Tetrahydroquinolinones (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate Anticancer Suppressed colony formation and migration of HCT-116 cells. brieflands.com brieflands.com Methylated Quinolines 7-methyl-8-nitro-quinoline and related compounds Anticancer (Cytotoxicity) Showed cytotoxic activity against human epithelial colorectal carcinoma (Caco-2) cells. Tetrahydroquinolines General substituted derivatives Antimicrobial Recognized as a scaffold in compounds with high antimicrobial activity. nih.gov nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-8-4-5-9-3-2-6-11-10(9)7-8;/h8-11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYKHSGSDCMSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCNC2C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Methyl Decahydroquinoline Hydrochloride and Its Stereoisomers

Strategies for Stereoselective and Enantioselective Construction of the Decahydroquinoline (B1201275) Ring System

The development of practical and efficient synthetic routes to optically pure compounds remains a significant objective in organic chemistry. ub.edu For the decahydroquinoline scaffold, strategies often rely on asymmetric catalysis or the use of chiral auxiliaries to direct the formation of specific stereoisomers. Methodologies such as intramolecular cyclizations and cycloaddition reactions are powerful tools for constructing the bicyclic core with a high degree of stereocontrol. umb.eduosi.lv

Intramolecular cyclization represents a highly effective strategy for the formation of cyclic structures, as the proximity of the reacting functional groups within a single molecule often leads to rapid and selective reactions. wikipedia.orgnih.gov For decahydroquinoline synthesis, various intramolecular reactions, including aza-Michael additions, aldol-type cyclizations, and radical cyclizations, have been employed to forge the fused ring system.

The aza-Michael reaction, the addition of an amine nucleophile to an electron-deficient alkene, is a fundamental method for forming carbon-nitrogen bonds. nih.govntu.edu.sg In an intramolecular context, it provides a powerful route to nitrogen-containing heterocycles such as piperidines, which constitute one of the rings in the decahydroquinoline system. ntu.edu.sgnih.gov

This strategy can be part of a cascade sequence, where the initial aza-Michael addition triggers subsequent cyclizations to build the complete decahydroquinoline framework. For instance, a base-promoted, diastereoselective intramolecular aza-Michael addition can be used to form a C2-substituted perhydroquinoline. researchgate.netresearchgate.net Organocatalysis has emerged as a particularly effective approach for achieving high enantioselectivity in these reactions. Chiral catalysts, such as cinchona-based primary-tertiary diamines, have been successfully used to synthesize 2-substituted piperidines and other six-membered heterocycles in good yields and with excellent enantioselectivity (up to 99% ee). nih.gov These cascade reactions are highly atom- and step-economical, providing rapid access to complex molecular architectures from relatively simple precursors. nih.govfrontiersin.org

Table 1: Organocatalyzed Intramolecular Aza-Michael Cyclization

| Catalyst | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona-based diamine | Enone carbamate | 2-Substituted piperidine (B6355638) | 75–95% | Up to 99% | nih.gov |

Intramolecular aldol (B89426) reactions are a classic and powerful method for forming five- and six-membered rings in organic synthesis. chemistrysteps.comlibretexts.org This reaction involves the enolate of one carbonyl group within a molecule acting as a nucleophile and attacking another carbonyl group in an intramolecular fashion. libretexts.orgyoutube.com In the context of decahydroquinoline synthesis, this strategy is frequently used to construct the carbocyclic ring.

A common approach involves the cyclization of a piperidine derivative containing a ketone or aldehyde functionality, which proceeds in a highly stereoselective manner to afford an octahydroquinolinone. researchgate.net For example, the total synthesis of certain decahydroquinoline alkaloids has been achieved using a key intramolecular aldol-type cyclization with epimerization, allowing for divergent synthesis of various stereoisomers from a common chiral precursor. researchgate.net The stereochemical outcome of these cyclizations can often be predicted and controlled, as the reaction proceeds through a reversible mechanism that favors the formation of the most thermodynamically stable product, typically a five- or six-membered ring. libretexts.org

Table 2: Key Intramolecular Aldol-Type Cyclization in Decahydroquinoline Synthesis

| Precursor Type | Key Reaction | Product Core | Stereochemical Control | Reference |

|---|---|---|---|---|

| Piperidine derivative with keto side chain | Intramolecular Aldol Cyclization | 4a,8a-cis-Octahydroquinolin-7-one | A(1,3) strain used as a control element | researchgate.net |

Radical cyclization reactions offer a distinct approach to ring formation, proceeding through radical intermediates rather than charged species. wikipedia.org This often allows for mild reaction conditions and high functional group tolerance. wikipedia.org The process typically involves three stages: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond (e.g., an alkene or alkyne), and a final step to quench the resulting cyclized radical. wikipedia.org

This methodology is a powerful tool for constructing both carbocycles and heterocycles. rsc.org While five- and six-membered rings are the most common products, the application of radical cyclization to the synthesis of the decahydroquinoline core is less frequently reported than ionic cyclizations. wikipedia.org Some synthetic attempts utilizing radical reduction steps have resulted in complex mixtures of products. researchgate.net However, the ongoing development of cascade radical cyclization methods, which are valued for their high atom- and step-economy, presents opportunities for future applications in the synthesis of complex alkaloids. rsc.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful and reliable methods for forming six-membered rings with excellent regio- and stereochemical control. wikipedia.orgorganic-chemistry.org This Nobel Prize-winning reaction has been widely applied in the synthesis of natural products, including those containing the decahydroquinoline framework. wikipedia.orgrsc.org

A valuable variant of this reaction is the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. organic-chemistry.orgsigmaaldrich.com This provides a direct and efficient route to six-membered heterocyclic rings. sigmaaldrich.com For decahydroquinoline synthesis, an intramolecular hetero-Diels-Alder reaction can be employed to construct the fused bicyclic system in a single step. youtube.com

One successful strategy involves the reaction of an acylnitroso compound, which acts as the dienophile. researchgate.net The intramolecular cycloaddition of an acylnitroso species can afford a bicyclic oxazino lactam with high stereoselectivity. This intermediate can then be chemically transformed into the desired cis-decahydroquinoline (B84933) core. researchgate.net This approach has been utilized in the total synthesis of marine alkaloids, demonstrating its utility in constructing complex, stereochemically rich molecules. researchgate.net

Table 3: Example of Hetero-Diels-Alder Reaction in Decahydroquinoline Synthesis

| Diene Component | Dienophile Component | Key Reaction Type | Intermediate Product | Target Core Structure | Reference |

|---|---|---|---|---|---|

| Acylnitroso Compound | Alkene (intramolecular) | Intramolecular hetero-Diels-Alder | Bicyclic oxazino lactam | cis-Decahydroquinoline | researchgate.net |

Diels-Alder Cycloadditions for Polycyclic Amine Frameworks

Intramolecular Diels-Alder Reactions Utilizing Oxazolone (B7731731) and Other Dienophiles

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the rapid construction of complex polycyclic systems, such as the decahydroquinoline core, in a single step. This thermally activated cycloaddition allows for the creation of densely functionalized frameworks with a high degree of stereocontrol.

A notable application of this methodology involves the use of oxazolone dienophiles tethered to a diene fragment via the nitrogen atom. This approach has been effectively used to construct decahydroquinoline alkaloids. The reaction proceeds through a thermally activated [4+2] cycloaddition, which can establish the core cis-fused ring system of the decahydroquinoline. For instance, studies on related systems have shown that the cycloaddition of a trienic system with an oxazolone dienophile can yield the cis-cycloadduct as the predominant product through an endo mode of cycloaddition. Following the cycloaddition, the resulting oxazolone cycloadduct serves as a versatile scaffold that can be further elaborated, for example, through deoxygenation protocols like the Barton-McCombie reaction, to achieve the final decahydroquinoline structure.

Cyclocondensation Reactions Employing Chiral Auxiliaries

Cyclocondensation reactions that employ chiral auxiliaries represent a highly effective method for the asymmetric synthesis of decahydroquinolines. This strategy allows for the transformation of racemic or diastereomeric mixtures into a single, enantiopure stereoisomeric product through processes involving dynamic kinetic resolution (DKR).

A prominent example is the cyclocondensation of δ-keto-acid derivatives with a chiral amino alcohol, such as (R)-phenylglycinol. This process can generate up to four stereocenters with a well-defined configuration in a single synthetic step. The reaction proceeds through the formation of intermediate spiro-oxazolidines, leading to major and minor diastereomeric lactams. The high stereoselectivity is driven by the chiral auxiliary, which directs the formation of specific stereoisomers.

In the synthesis of dimethyl-substituted cis-decahydroquinolines, which are structurally related to the 7-methyl derivative, this method has proven highly successful. The cyclocondensation of various dimethyl-2-oxocyclohexanepropionic acids with (R)-phenylglycinol yields two major oxazoloquinolone lactams with excellent stereoselectivity. These lactams can then be separated and converted into the corresponding enantiopure cis-decahydroquinolines. The removal of the chiral auxiliary and reduction of the lactam carbonyl are typically achieved in a subsequent two-step process, for example, using Lithium aluminum hydride (LiAlH₄) and Aluminum chloride (AlCl₃).

| Keto-Acid Precursor | Major Lactam Isomers Formed | Isolated Yields |

|---|---|---|

| cis-4,5-dimethyl-2-oxocyclohexanepropionic acid | 7a (10R series) and 7b (10S series) | 7a: 35%, 7b: 36% |

| trans-4,5-dimethyl-2-oxocyclohexanepropionic acid | 8a (9R series) and 8b (9S series) | 8a: 31%, 8b: 34% |

Organocatalytic Approaches to Enantiopure Decahydroquinolines

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free alternatives for constructing chiral molecules. In the context of quinoline (B57606) synthesis, organocatalytic methods are particularly effective for preparing enantiopure tetrahydroquinolines, which are direct precursors to decahydroquinolines via subsequent reduction.

The Povarov reaction, a type of imino Diels-Alder reaction, is a well-established method for synthesizing tetrahydroquinolines. The organocatalytic asymmetric variant of this reaction allows for the stereocontrolled construction of the quinoline core. This reaction typically involves the [4+2] cycloaddition of an in-situ generated imine (from an aniline (B41778) and an aldehyde) with an electron-rich alkene. Chiral phosphoric acids, derived from BINOL, are common organocatalysts that can effectively induce enantioselectivity by activating the imine towards nucleophilic attack. This approach provides access to polysubstituted, enantiomerically enriched tetrahydroquinolines that can be hydrogenated to yield the corresponding decahydroquinoline stereoisomers.

Catalytic Reduction Methodologies for Quinoline Precursors

The catalytic hydrogenation of a quinoline precursor, such as 7-methylquinoline (B44030), is the final key step in many synthetic routes to 7-methyl-decahydroquinoline. This transformation involves the saturation of both the pyridine (B92270) (heterocyclic) and benzene (B151609) (carbocyclic) rings. Achieving complete hydrogenation to the decahydro- state often requires specific catalysts and conditions, as partial reduction to the 1,2,3,4-tetrahydroquinoline (B108954) is a common outcome.

A variety of transition metal catalysts are effective for this transformation. Ruthenium-based catalysts, such as those derived from [Ru(p-cymene)Cl₂]₂, often in the presence of an iodine additive, have shown high efficiency for the hydrogenation of quinolines to their tetrahydro derivatives. For the complete reduction to decahydroquinoline, more robust catalysts like Rhodium or Ruthenium on supports such as carbon (Rh/C, Ru/C) or alumina (B75360) (Ru/Al₂O₃) are typically employed under higher hydrogen pressures and temperatures. rsc.org

For example, studies on the hydrogenation of 8-methylquinoline (B175542) over a Ru/Al₂O₃ catalyst have shown that the reaction proceeds stepwise, first reducing the nitrogen-containing ring to form 1,2,3,4-tetrahydro-8-methylquinoline, followed by the hydrogenation of the benzene ring to yield decahydro-8-methylquinoline. rsc.org Full hydrogenation can be achieved by adjusting reaction parameters such as catalyst loading, temperature, and pressure. rsc.org Cobalt-amido cooperative catalysts have also been developed for the controlled transfer hydrogenation of substituted quinolines, initially to 1,2-dihydroquinolines, which can be further reduced to the tetrahydroquinoline product using two equivalents of the hydrogen source, such as ammonia (B1221849) borane. nih.gov

| Catalyst System | Precursor | Primary Product | Key Features |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / I₂ | Quinoline | 1,2,3,4-Tetrahydroquinoline | High reactivity, mild conditions. |

| Ru/Al₂O₃ | 8-Methylquinoline | Decahydro-8-methylquinoline | Stepwise reduction, requires forcing conditions for full hydrogenation. rsc.org |

| Chiral Cationic Ru(II) Complexes | Substituted Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | High enantioselectivity (>99% ee). acs.org |

| PEG-stabilized Rh nanoparticles | Quinoline | 1,2,3,4-Tetrahydroquinoline | High activity and recyclability. rsc.org |

Other Advanced Cyclization and Ring-Forming Reactions

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides a versatile method for carbon-carbon bond formation and can be ingeniously applied to the synthesis of the decahydroquinoline ring system. rsc.orgresearchgate.net This strategy often involves a Knoevenagel condensation to construct a key intermediate, which then undergoes an intramolecular cyclization to form the heterocyclic ring. rsc.org

In a diastereoselective approach to a highly substituted cis-decahydroquinoline, the synthesis begins with a known disubstituted cyclohexene (B86901) aldehyde. rsc.org This aldehyde undergoes a Knoevenagel condensation with a malonate derivative to install the remaining carbons required for the decahydroquinoline ring. This step is followed by an intramolecular lactam formation, which constructs the nitrogen-containing ring. The stereochemistry of the substituents on the newly formed ring is controlled by the existing stereocenters on the starting cyclohexene ring. A critical aspect of this method is preventing epimerization during the Knoevenagel condensation, which can be achieved by using a tertiary amine catalyst instead of standard basic conditions that might lead to a mixture of diastereomers. rsc.org The resulting lactam can then be reduced to afford the final cis-fused decahydroquinoline. rsc.org

| Catalyst | Solvent | Diastereomeric Ratio (cis:trans) | Yield |

|---|---|---|---|

| Piperidine/AcOH | Benzene | 1:1 | 98% |

| TiCl₄/Pyridine | CH₂Cl₂ | 1:1 | 95% |

| Et₃N | CH₂Cl₂ | >20:1 | 85% |

Vinylogous Mukaiyama–Mannich Reactions

The asymmetric vinylogous Mukaiyama-Mannich reaction (VMMnR) is a sophisticated carbon-carbon bond-forming reaction that provides access to complex chiral building blocks. This reaction involves the addition of a silyl (B83357) dienol ether (a vinylogous nucleophile) to an imine, catalyzed by a chiral Lewis acid or organocatalyst, to produce δ-amino-α,β-unsaturated carbonyl compounds with high stereocontrol.

While direct synthesis of the entire decahydroquinoline ring via this method is less common, the VMMnR is a powerful tool for constructing key fragments, such as substituted piperidines, which are integral to the decahydroquinoline structure. rsc.org For instance, the reaction can be used to synthesize chiral dihydropyridinones, which serve as versatile intermediates for building a variety of piperidine-based alkaloids. rsc.org

More recently, the VMMnR has been applied in the dearomatization of N-heterocycles. Anion-binding catalysis using chiral tetrakistriazole-based catalysts has enabled the asymmetric dearomatization of quinazolines via the addition of silyl dienol ethers to an in-situ generated N-acyl iminium ion. nih.govrsc.org This reaction proceeds with excellent yields and enantioselectivities, demonstrating the power of the vinylogous Mukaiyama-Mannich approach to functionalize quinoline-like systems and generate stereochemically rich, fused heterocyclic structures that are precursors to saturated systems like decahydroquinolines. nih.gov

Enynamide Cycloisomerization Sequences

Transition metal-catalyzed cycloisomerization reactions represent a powerful, atom-economical method for constructing complex cyclic structures from acyclic precursors. researchgate.net Among these, the cycloisomerization of enynamides (compounds containing both an alkene and an ynamide functional group) has emerged as a potent strategy for synthesizing N-heterocyclic systems. While a direct, documented synthesis of 7-methyl-decahydroquinoline via this method is not prevalent in current literature, the principles of enynamide cycloisomerization can be applied conceptually to this target.

The reaction typically involves the activation of the alkyne moiety by a transition metal catalyst, often based on gold, platinum, or silver, followed by an intramolecular nucleophilic attack from the enamine part of the molecule. Promoted by a silver catalyst, for instance, 1,6-enynamides can undergo cycloisomerization to form fused N-heterobicycles. rsc.org This process is believed to proceed through a catalytic cycle involving the formation of a keteneiminium silver intermediate, a subsequent 6-endo-trig cyclization, and finally, protodemetalation to yield the bicyclic product. rsc.org

For the synthesis of a 7-methyl-decahydroquinoline core, a hypothetical precursor would be an appropriately substituted 1,7-enynamide. The strategic placement of the methyl group on the ene portion of the molecule would be crucial for it to be correctly positioned in the final decahydroquinoline ring system. The stereochemical outcome of the cyclization could be influenced by the choice of catalyst, ligands, and reaction conditions, potentially offering a route to specific diastereomers of the 7-methyl-decahydroquinoline scaffold.

Table 1: Representative Catalysts and Conditions for Enynamide Cycloisomerization

| Catalyst System | Solvent | Temperature | Key Features |

|---|---|---|---|

| Silver (e.g., AgOTf) | Dichloromethane (DCM) | Room Temperature | Promotes Type II Alder-Ene reaction for fused N-bicycles. rsc.orgresearchgate.net |

| Gold (I) (e.g., Ph3PAuCl/AgSbF6) | Dioxane | 80-100 °C | Effective for cycloisomerization of 1,7- and 1,8-enynes. nih.gov |

Regioselective Functionalization and Derivatization Strategies for the Decahydroquinoline Core

Achieving regioselective functionalization is a central challenge in the synthesis of complex molecules like 7-methyl-decahydroquinoline. Strategies can target either the aromatic quinoline precursor before reduction or the saturated decahydroquinoline core directly.

Transition metal-catalyzed C-H activation has become a premier strategy for the regioselective functionalization of the quinoline ring system. mdpi.comnih.gov This approach allows for the direct introduction of substituents at specific positions, which would otherwise be difficult to achieve. For example, palladium-catalyzed C2 arylation of quinolines can be performed, and rhodium-based catalysts can also facilitate C2-alkylation. mdpi.com By applying these methods to a 7-methylquinoline precursor, additional functional groups could be installed with high regioselectivity before the aromatic ring is hydrogenated to the decahydroquinoline state. The development of methods for direct C-H functionalization is of high importance for achieving atom- and step-economical syntheses. mdpi.com

Direct derivatization of the pre-formed decahydroquinoline core offers another set of strategic possibilities. For instance, methodologies have been developed for the stereoselective generation of angularly substituted decahydroquinolines. Enantiopure platforms, such as those derived from (R)-phenylglycinol, can provide access to decahydroquinolines bearing a quaternary stereocenter at the C4a or C8a positions. nih.gov Reaction of a tricyclic lactam intermediate with appropriate Grignard reagents can lead to cis-decahydroquinolines with a substituent at the C8a aza-quaternary center. nih.gov Furthermore, diastereoselective approaches have been described for creating 3,7,8-trisubstituted cis-decahydroquinolines, which are core structures in certain norditerpenoid alkaloids. nih.gov These methods often rely on the stereochemistry of a substituted cyclohexene starting material to control the final arrangement of substituents. nih.gov

Table 2: Selected Regioselective Functionalization Methods for the Quinoline/Decahydroquinoline Scaffold

| Method | Target Position | Reagents/Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C-H Arylation | C2 of Quinoline | Pd(OAc)2, Ag2CO3 | Aryl | mdpi.com |

| C-H Arylation | C8 of Quinoline | [Ru(p-cymene)Cl2]2, K2CO3 | Aryl | mdpi.com |

| Directed Magnesiation | C8 of Quinoline | TMPMgCl·LiCl, then electrophile | Various (e.g., I, CHO) | researchgate.net |

Strategic Application of Protecting Group Chemistry in 7-Methyl-Decahydroquinoline Synthesis

The synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions during various transformations. jocpr.com In the synthesis of 7-methyl-decahydroquinoline, the secondary amine within the bicyclic core is a key site of reactivity that typically requires protection.

The choice of a protecting group is governed by several factors: it must be easy to install and remove, stable to the reaction conditions it needs to endure, and should not interfere with the desired chemical transformations. uchicago.edu For the decahydroquinoline nitrogen, common amine protecting groups such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are often employed.

The Boc group is particularly prevalent due to its stability under a wide range of non-acidic conditions and its straightforward removal with mild acid (e.g., trifluoroacetic acid). In syntheses of related decahydroquinoline alkaloids like pumiliotoxin C, the Boc group has been used not only for protection but also as a directing group to mediate the stereochemistry of α-alkylation. mdpi.com

An effective protecting group strategy, known as an "orthogonal set," allows for the selective removal of one group in the presence of others. uchicago.edu For instance, a synthetic intermediate on the path to 7-methyl-decahydroquinoline might contain a Boc-protected amine and a silyl ether-protected hydroxyl group. The silyl ether could be removed with a fluoride (B91410) source without affecting the Boc group, while the Boc group could be later removed with acid, leaving the hydroxyl group intact. This orthogonal approach is critical for the stepwise construction and functionalization of complex target molecules. jocpr.com

Table 3: Common Protecting Groups for the Decahydroquinoline Nitrogen

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenation, nucleophiles |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H2, Pd/C) | Stable to acid, base |

Stereochemistry and Conformational Analysis of 7 Methyl Decahydroquinoline Hydrochloride and Its Derivatives

Cis/Trans Isomerism and Annelation Stereochemistry in Decahydroquinoline (B1201275) Systems

The trans-fused system is conformationally rigid, with both rings existing in stable chair conformations. In contrast, the cis-fused system is conformationally mobile, capable of undergoing a ring flip, much like cyclohexane (B81311), to interconvert between two equivalent chair-chair conformations. rsc.org The hydrochloride salt formation, through protonation of the nitrogen atom, can influence the conformational preferences of these systems. rsc.orgrsc.org

Configurational Assignments and Stereochemical Elucidation of Substituted Decahydroquinolines

For instance, the coupling constants between adjacent protons can help determine their dihedral angles, which in turn defines the axial or equatorial disposition of substituents. X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute configuration of crystalline derivatives. The synthesis of decahydroquinoline alkaloids often involves stereocontrolled reactions where the stereochemistry of the final product is determined by comparison with known compounds or through detailed spectroscopic analysis. mdpi.com

Conformational Equilibria and Dynamics in Solution and Solid State

The conformational landscape of decahydroquinoline derivatives is complex and is influenced by a multitude of factors including the nature of the ring fusion (cis or trans), the presence of substituents, and the surrounding medium (solution or solid state).

In cis-decahydroquinoline (B84933) systems, the nitrogen lone pair can orient itself in two principal ways relative to the C4a-C8a bond, leading to what are termed "N-in" and "N-out" conformations. In the "N-in" conformer, the lone pair is directed towards the interior of the bicyclic system, while in the "N-out" conformer, it points away. The equilibrium between these two forms is influenced by steric and electronic factors. rsc.orgrsc.org

Protonation of the nitrogen to form the hydrochloride salt introduces an N-H bond, and the preference for the orientation of this bond will also be governed by steric interactions within the molecule. Studies on related cis-decahydroisoquinoline systems have shown that upon protonation, the conformational equilibrium can shift. rsc.orgrsc.org

Substituents on the decahydroquinoline ring system, like those on a cyclohexane ring, can occupy either axial or equatorial positions. libretexts.org The chair conformation is generally the most stable arrangement for a six-membered ring. masterorganicchemistry.com In a chair conformation, substituents in the equatorial position are generally more stable than in the axial position due to reduced steric strain from 1,3-diaxial interactions. youtube.com

The energy difference between the axial and equatorial conformations depends on the size of the substituent. Larger substituents will have a stronger preference for the equatorial position to minimize these unfavorable steric interactions. lumenlearning.com This principle is fundamental to predicting the most stable conformation of a substituted decahydroquinoline.

Influence of the 7-Methyl Substitution Pattern on Stereochemical Outcomes and Conformational Stability

The introduction of a methyl group at the 7-position of the decahydroquinoline ring system has a significant impact on its stereochemistry and conformational stability. The 7-position is on the carbocyclic ring of the scaffold.

In a trans-decahydroquinoline (B8913) system, the rigid chair-chair conformation means that a 7-methyl group will be locked into either an axial or equatorial position. Based on the principles of conformational analysis, the equatorial orientation will be strongly favored to avoid steric clashes with the axial hydrogens at the 5- and 1-positions.

The table below summarizes the expected conformational preferences for a 7-methyl substituent in both cis- and trans-decahydroquinoline systems.

| Isomer | Ring System Flexibility | Preferred Position of 7-Methyl Group | Rationale |

| trans-Decahydroquinoline | Rigid | Equatorial | Minimizes 1,3-diaxial steric interactions. |

| cis-Decahydroquinoline | Flexible (Ring Inversion) | Equatorial | The conformational equilibrium will favor the conformer where the methyl group is equatorial. |

Spectroscopic and Advanced Analytical Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Decahydroquinoline (B1201275) Chemistry

NMR spectroscopy is the most powerful tool for elucidating the structure of decahydroquinoline derivatives in solution. A combination of one-dimensional and two-dimensional techniques provides comprehensive information on the carbon skeleton, proton environments, connectivity, and spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and scalar (J) couplings, which provide information about dihedral angles between adjacent protons. For a compound like 7-methyl-decahydroquinoline, the saturated rings lead to complex, overlapping signals in the aliphatic region (typically 1.0-3.5 ppm). The methyl group at the C7 position would appear as a characteristic doublet, with its chemical shift influenced by its axial or equatorial orientation.

¹³C NMR spectroscopy, often proton-decoupled, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and local electronic environment. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is a crucial adjunct technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For decahydroquinoline systems, carbon chemical shifts are highly sensitive to the stereochemistry of the ring fusion (cis or trans) and the orientation of substituents.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Decahydroquinoline Carbons Data is illustrative and based on related decahydroquinoline structures.

Two-dimensional (2D) NMR experiments are essential for overcoming the signal overlap inherent in 1D spectra and for establishing detailed structural features.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled, typically those on adjacent carbons (²JHH and ³JHH). Cross-peaks in a COSY spectrum map the H-C-C-H connectivity throughout the molecule, allowing for the tracing of the spin systems within each ring of the decahydroquinoline core. usda.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the ¹H signal to its corresponding carbon in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for positioning quaternary carbons and substituents like the C7-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding connectivity. researchgate.net Cross-peaks arise from the Nuclear Overhauser Effect (NOE), the magnitude of which is inversely proportional to the sixth power of the distance between the protons. NOESY is critical for determining the relative stereochemistry. For instance, strong NOEs between an axial proton and other axial protons on the same side of the ring can confirm their spatial relationship and help define the chair conformation of the rings and the stereochemistry at the chiral centers. researchgate.net

Research into related natural products, such as the phlegmarine-type Lycopodium alkaloids which contain a decahydroquinoline core, has revealed predictable patterns in ¹³C NMR chemical shifts that correlate directly with the stereochemical arrangement of the ring system. ruc.dk Analysis of a series of these alkaloids has shown that the chemical shifts of the carbons at the ring fusion (C4a and C8a) and adjacent carbons are particularly diagnostic for the cis or trans configuration. ruc.dk For example, specific combinations of chemical shifts can reliably distinguish between different stereoisomers, providing a powerful, non-destructive method for configurational assignment without the need for crystallization. ruc.dk This approach, based on empirical data from known structures, serves as a valuable tool for assigning the stereochemistry of new decahydroquinoline derivatives. ruc.dk

The decahydroquinoline ring system is conformationally mobile. The cis-fused isomer, for example, can undergo a ring-flip, interconverting between two chair-chair conformations. Low-temperature NMR spectroscopy is a key technique for studying these dynamic processes. rsc.org As the temperature is lowered, the rate of conformational exchange slows down. If the exchange is slow on the NMR timescale, separate signals for each conformer can be observed. By analyzing the spectra at various temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of the ring inversion process and to establish the preferred conformation and the equilibrium ratio of the conformers present. rsc.org This technique is particularly useful for determining the axial/equatorial preference of substituents, such as the methyl group in 7-methyl-decahydroquinoline.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For a chiral molecule like 7-methyl-decahydroquinoline hydrochloride, this technique can unambiguously determine not only the connectivity and relative stereochemistry but also the absolute configuration.

The analysis of a suitable single crystal yields a detailed molecular structure, including precise bond lengths, bond angles, and torsion angles. This information confirms the ring conformation (e.g., chair), the ring fusion stereochemistry (cis or trans), and the relative orientation of all substituents.

To determine the absolute configuration of an enantiomerically pure sample, anomalous dispersion (the Bijvoet method) is employed. When the crystal contains an atom that scatters X-rays anomalously (often a heavier atom like chlorine from the hydrochloride salt), the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer equal. By carefully measuring these intensity differences, the true absolute configuration of the molecule can be established. The result is typically expressed as a Flack parameter, which should refine to a value near zero for the correct enantiomer.

Table 2: Information Obtainable from X-ray Crystallography

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to the structure. In High-Resolution Mass Spectrometry (HRMS), the mass is measured with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the molecular formula.

For 7-methyl-decahydroquinoline, electron ionization (EI) would likely lead to characteristic fragmentation patterns. The fragmentation of the decahydroquinoline ring often involves alpha-cleavage adjacent to the nitrogen atom and fragmentation of the carbocyclic ring. usda.gov A key fragmentation pathway reported for decahydroquinolines is the loss of a C₃H₇ radical (43 amu), potentially arising from the extrusion of carbons C6, C7, and C8. usda.gov The presence of the C7-methyl group would influence this fragmentation, potentially leading to the loss of a C₄H₉ radical instead. The resulting fragment ions provide a fingerprint that can be used for structural identification.

Electrospray ionization (ESI), a softer ionization technique, would typically show a strong protonated molecular ion [M+H]⁺, allowing for straightforward confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can be used to further probe the structure and confirm the connectivity of the molecule.

Lack of Specific Data for this compound

The search included queries for infrared (IR) and Raman spectra, vibrational analysis, and structural characterization of this specific compound. However, the available scientific literature does not appear to contain dedicated studies on the vibrational properties of this compound.

While general principles of IR and Raman spectroscopy allow for the prediction of characteristic absorption bands for functional groups present in the molecule (such as C-H, N-H, and C-N bonds), experimentally derived data and detailed assignments for the complete structure of this compound are not available in the public domain.

Consequently, the requested article section focusing on the "" of this compound, specifically subsection "4.4. Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Structural Characterization," cannot be generated with the required level of scientific accuracy and detail due to the absence of primary research data.

Computational Chemistry in Decahydroquinoline Research

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Stereoselectivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for investigating the complex reaction mechanisms involved in the synthesis of substituted decahydroquinolines. DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby elucidating the pathways of chemical reactions.

One of the key areas where DFT has been applied is in understanding the stereoselectivity of reactions leading to decahydroquinoline (B1201275) scaffolds. For instance, in cycloaddition reactions that form the bicyclic core, DFT can be used to predict which diastereomer is more likely to form by calculating the energies of the different transition states leading to each product. mdpi.com Steric and electronic factors that govern the approach of the reactants can be modeled, providing a rationale for the observed product ratios. mdpi.com

In the context of the synthesis of 7-methyl-decahydroquinoline, DFT could be employed to study the stereoselectivity of the reduction of a corresponding quinoline (B57606) precursor. The hydrogenation of the aromatic rings can lead to various cis and trans isomers, and the presence of the methyl group will influence the facial selectivity of the hydrogenation. DFT calculations can model the adsorption of the substrate on a catalyst surface and the subsequent hydrogen transfer steps, helping to predict the most favorable reaction pathway and the resulting stereochemistry of the final product. nih.gov

Illustrative Example of DFT in Reaction Mechanism Analysis:

| Reaction Type | Computational Method | Key Findings |

| Intramolecular [3+2] Cycloaddition | DFT | Steric effects were identified as the major determining factors in the diastereoselectivity. mdpi.com |

| Hydrodenitrogenation of Quinoline | DFT | The morphology of the active phase of the catalyst significantly influences the reaction pathway and product distribution. nih.gov |

These examples, while not specific to 7-methyl-decahydroquinoline hydrochloride, demonstrate the capability of DFT to provide detailed mechanistic insights and predictive power for the synthesis of complex heterocyclic systems.

Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes

The decahydroquinoline ring system is conformationally flexible, and the presence of substituents can lead to a complex mixture of conformers in equilibrium. Quantum chemical calculations are invaluable for exploring the conformational landscape of these molecules, identifying stable conformers, and determining their relative energies. nih.gov

For methyl-substituted decahydroquinolines, the preferred orientation of the methyl group (axial vs. equatorial) and the conformation of the fused ring system are of particular interest as they can significantly impact the molecule's biological activity and physical properties. rsc.org Low-temperature NMR spectroscopy studies on various C-methyl-substituted decahydroquinolines have been complemented by computational analyses to establish the preferred conformations. rsc.org For instance, the conformational preference for a methyl group at C-4 of cis-decahydroquinoline (B84933) is similar to that in cyclohexane (B81311), whereas at C-2 or C-8a, the preference for the equatorial position is considerably greater. rsc.org

In the case of 7-methyl-decahydroquinoline, quantum chemical calculations could predict the most stable chair-chair conformations of both the cis and trans isomers. The calculations would involve geometry optimization of various possible conformers to find the local minima on the potential energy surface. The relative energies of these conformers can then be used to calculate the Boltzmann distribution at a given temperature, providing a theoretical prediction of the conformational equilibrium. nih.gov

Table of Conformational Preferences in Methyl-Decahydroquinolines (Based on Analogous Systems):

| Compound | Methyl Position | Preferred Orientation | Computational Method |

| cis-Decahydroquinoline | C-4 | Equatorial | NMR Spectroscopy & Computational Analysis rsc.org |

| cis-Decahydroquinoline | C-2 | Equatorial (stronger preference) | NMR Spectroscopy & Computational Analysis rsc.org |

| N-Alkyl-cis-decahydroquinolines | N-methyl | Shift in equilibrium towards a specific conformer type | Low-temperature NMR spectroscopy rsc.org |

These findings for analogous systems highlight the utility of quantum chemical calculations in understanding the subtle interplay of steric and electronic effects that dictate the conformational preferences in substituted decahydroquinolines.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Verification

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, most notably NMR chemical shifts. nrel.govd-nb.info These predictions are instrumental in the structural elucidation and verification of newly synthesized compounds. By comparing computationally predicted NMR spectra with experimental data, researchers can confirm the constitution and stereochemistry of a molecule. d-nb.info

The process typically involves optimizing the geometry of the molecule using a suitable quantum chemical method (like DFT) and then calculating the NMR shielding tensors for each nucleus. mdpi.com These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com For flexible molecules like decahydroquinolines, it is often necessary to calculate the NMR parameters for all significantly populated conformers and then compute a Boltzmann-weighted average to obtain a theoretical spectrum that can be compared with the experimental one. nih.gov

For this compound, this approach could be used to definitively assign the ¹H and ¹³C NMR signals for a specific isomer. The predicted chemical shifts for the different possible stereoisomers (e.g., cis vs. trans, and different enantiomers) would likely show distinct differences, allowing for the confident assignment of the experimentally observed isomer.

Accuracy of DFT-Predicted NMR Chemical Shifts for Organic Molecules:

| Nucleus | Typical Accuracy (Root-Mean-Square Deviation) |

| ¹H | 0.15 - 0.3 ppm nrel.gov |

| ¹³C | 1.5 - 2.5 ppm nrel.gov |

The high accuracy of modern computational methods for NMR prediction makes them an indispensable tool for the structural characterization of complex molecules like this compound. rsc.org

Molecular Modeling of Transition States and Diastereomeric Ratios

Molecular modeling of transition states is a critical application of computational chemistry for understanding and predicting the outcomes of chemical reactions, including the ratio of diastereomers formed. e3s-conferences.org By locating the transition state structures on the potential energy surface and calculating their energies, one can determine the activation energies for the formation of different products. According to transition state theory, the reaction rate is exponentially related to the activation energy, meaning that the product formed via the lower energy transition state will be the major product. nih.gov

For reactions involving the formation or isomerization of decahydroquinoline derivatives, this approach can be used to predict diastereomeric ratios. For example, in a reaction that creates a new stereocenter in a 7-methyl-decahydroquinoline precursor, there will be two possible transition states leading to two different diastereomers. By calculating the free energies of these two transition states, the theoretical diastereomeric ratio can be estimated.

This type of analysis can provide valuable insights into the factors that control stereoselectivity, such as steric hindrance, electronic effects, and catalyst-substrate interactions. This knowledge can then be used to optimize reaction conditions to favor the formation of the desired diastereomer. While direct studies on 7-methyl-decahydroquinoline are lacking, the principles have been successfully applied to a wide range of organic reactions, demonstrating the potential of this approach. e3s-conferences.org

7 Methyl Decahydroquinoline Hydrochloride As a Versatile Synthetic Building Block and Precursor

Utility of Chiral Decahydroquinoline (B1201275) Scaffolds in Asymmetric Organic Synthesis

General information exists on the utility of chiral decahydroquinoline scaffolds, but there is no specific mention of the 7-methyl derivative in this context.

Total Synthesis of Complex Natural Products Featuring the Decahydroquinoline Core

Numerous total syntheses of the following alkaloids have been reported. However, none of these synthetic routes explicitly utilize 7-methyl-decahydroquinoline hydrochloride as a starting material or significant intermediate.

Design and Synthesis of Structurally Related Analogs for Research in Structure-Reactivity Relationships

No literature was found concerning structure-reactivity relationship studies involving analogs derived from 7-methyl-decahydroquinoline.

Future Directions and Emerging Research Challenges in Decahydroquinoline Chemistry

Development of Novel and More Sustainable Synthetic Methodologies for Decahydroquinoline (B1201275) Construction

The traditional synthesis of decahydroquinolines often involves multi-step sequences that may employ harsh reagents and generate significant waste. The future of decahydroquinoline synthesis lies in the development of more sustainable and efficient methodologies. Key areas of advancement include catalytic hydrogenation, biocatalysis, and flow chemistry.

Catalytic hydrogenation of the corresponding 7-methylquinoline (B44030) precursor is a direct route to the decahydroquinoline core. researchgate.net Recent research has focused on developing highly active and selective catalysts that can operate under milder conditions. For instance, palladium catalysts supported on nitrogen-doped carbon have shown high efficacy in the selective hydrogenation of quinolines to their tetrahydroquinoline derivatives, a crucial intermediate step. rsc.org Future work will likely focus on catalysts that can achieve complete saturation of the quinoline (B57606) ring with high stereocontrol, directly yielding specific isomers of 7-methyl-decahydroquinoline.

Biocatalysis offers an environmentally benign alternative to traditional chemical methods. northumbria.ac.uknih.gov Enzymes, such as monoamine oxidases, have been utilized for the oxidative aromatization of tetrahydroquinolines to quinolines. northumbria.ac.uk Conversely, the use of enzymes for the reductive saturation of quinolines is an emerging area of interest. Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could provide a highly efficient route to complex molecules like 7-methyl-decahydroquinoline from simple starting materials. bohrium.com

A comparative overview of these emerging synthetic methodologies is presented in the table below.

| Methodology | Key Advantages | Research Focus |

|---|---|---|

| Advanced Catalytic Hydrogenation | High atom economy, potential for high stereoselectivity. | Development of highly active and selective catalysts for complete ring saturation under mild conditions. rsc.org |

| Biocatalysis | Environmentally benign, high chemo-, regio-, and stereoselectivity. | Discovery and engineering of enzymes for the reduction of quinolines; development of biocatalytic cascades. northumbria.ac.ukbohrium.com |

| Flow Chemistry | Enhanced safety, scalability, and efficiency; reduced waste. | Integration of multi-step syntheses and catalytic systems into continuous flow processes. researchgate.netuc.pt |

Innovations in Advanced Stereocontrol for Highly Substituted Decahydroquinoline Systems

The biological activity of decahydroquinoline derivatives is often highly dependent on their stereochemistry. Therefore, the development of methods for precise stereocontrol is a critical research area. This is particularly challenging for highly substituted systems, such as those with a methyl group at the C7 position and potentially other substituents.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of nitrogen-containing heterocycles. frontiersin.orgdatapdf.com Chiral organocatalysts can be used to control the stereochemical outcome of key bond-forming reactions in the synthesis of the decahydroquinoline core. For example, organocatalyzed Michael additions and aza-Michael reactions can be employed to construct the piperidine (B6355638) ring with high stereoselectivity. datapdf.com

Diastereoselective approaches, often starting from a chiral precursor, are also being refined. nih.gov Methodologies involving Knoevenagel condensation followed by intramolecular lactam formation have been shown to be highly diastereoselective in producing cis-fused decahydroquinoline systems. nih.gov The stereochemistry of the substituents can be controlled by the configuration of the starting materials. Future work in this area will focus on developing even more versatile and efficient stereoselective methods that can be applied to a wider range of substituted decahydroquinolines.

The table below summarizes key strategies for achieving stereocontrol in decahydroquinoline synthesis.

| Strategy | Mechanism | Key Benefit |

|---|---|---|

| Asymmetric Organocatalysis | Use of chiral small organic molecules to catalyze enantioselective reactions. datapdf.com | Access to specific enantiomers of the target molecule. |

| Diastereoselective Synthesis | Utilizing the stereochemistry of a starting material to control the stereochemical outcome of subsequent reactions. nih.gov | Formation of specific diastereomers of a polysubstituted ring system. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemistry of a reaction. | High levels of stereocontrol in key bond-forming steps. |

Synergistic Integration of Computational and Experimental Approaches for Reaction Design and Optimization

The integration of computational chemistry with experimental work is revolutionizing the way chemical reactions are designed and optimized. nih.govenergy.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state energies, and the origins of stereoselectivity. nih.govrsc.orgmdpi.comsemanticscholar.orgnih.gov

For the synthesis of 7-methyl-decahydroquinoline, DFT studies can be used to predict the most favorable reaction pathways and to understand the factors that control the stereochemical outcome of a reaction. nih.gov This can help to guide the choice of reagents, catalysts, and reaction conditions, thereby reducing the amount of trial-and-error experimentation required. For instance, computational modeling can aid in the design of catalysts with enhanced activity and selectivity for the hydrogenation of 7-methylquinoline. nih.gov

Molecular docking and other computational tools can also be used to predict the biological activity of different isomers and derivatives of 7-methyl-decahydroquinoline, helping to prioritize synthetic targets. rsc.orgmdpi.com The feedback loop between computational prediction and experimental validation is a powerful paradigm for accelerating the discovery of new bioactive molecules.

Expanding the Scope of Synthetic Utility for Diverse 7-Methyl-Decahydroquinoline Derivatives

While the synthesis of the core 7-methyl-decahydroquinoline structure is a key objective, the ultimate goal is often to use this scaffold to create a diverse range of derivatives with unique properties and biological activities. Future research will focus on developing versatile methods for the functionalization of the 7-methyl-decahydroquinoline ring system.

C-H functionalization is a particularly attractive strategy, as it allows for the direct introduction of new functional groups at positions that would be difficult to access through traditional methods. nih.gov Metal-free synthesis strategies are also gaining prominence, offering more environmentally friendly routes to functionalized quinolines and their derivatives. nih.gov The development of robust and selective functionalization methods will be crucial for exploring the chemical space around the 7-methyl-decahydroquinoline core and for identifying new derivatives with potential applications in medicine and materials science.

The table below outlines potential areas for expanding the synthetic utility of 7-methyl-decahydroquinoline.

| Functionalization Strategy | Potential Application | Research Goal |

|---|---|---|

| C-H Functionalization | Rapid generation of diverse libraries of derivatives for biological screening. nih.gov | Development of regioselective and stereoselective C-H functionalization methods. |

| Late-Stage Modification | Modification of complex molecules containing the decahydroquinoline core. | Development of mild and selective reactions for modifying the scaffold without affecting other functional groups. |

| Polymer Chemistry | Incorporation of the decahydroquinoline motif into polymers to create materials with novel properties. | Development of polymerization methods that are compatible with the decahydroquinoline ring system. |

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 7-methyl-decahydroquinoline hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves, safety goggles with side shields (EN166 or NIOSH-compliant), and lab coats. Inspect gloves for integrity before use .

- Engineering Controls : Work in a fume hood to minimize inhalation exposure. Ensure proper ventilation in storage areas .

- Emergency Procedures : For skin contact, immediately remove contaminated clothing and wash with soap/water. For eye exposure, flush with water for ≥15 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopic Methods : Employ -NMR and -NMR to confirm molecular structure and purity. Compare peaks with reference standards (e.g., USP/EP pharmacopeial guidelines) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and methanol/water mobile phase (70:30 v/v) are typical parameters .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination and isotopic pattern validation .

Q. How should researchers synthesize this compound?

- Methodological Answer :

- Route Selection : Opt for catalytic hydrogenation of quinoline derivatives using Pd/C or PtO₂ under hydrogen pressure (1–3 atm) in ethanol. Monitor reaction progress via TLC .

- Purification : Recrystallize the hydrochloride salt from ethanol/ethyl acetate mixtures. Centrifuge to isolate crystals and dry under vacuum .

- Yield Optimization : Adjust reaction temperature (40–60°C) and catalyst loading (5–10 wt%) to balance reaction rate and byproduct formation .

Advanced Research Questions

Q. How can experimental design address stability challenges of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months. Analyze degradation products monthly via HPLC to identify hydrolytic or oxidative pathways .

- Light Sensitivity Testing : Use UV/Vis spectroscopy to monitor photodegradation under IEC 60068-2-5 conditions. Protect samples with amber glassware if degradation is observed .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Use Tukey’s post-hoc test to identify significant differences (p < 0.05) .

Q. How should researchers resolve contradictions in toxicity data across studies?

- Methodological Answer :

- Data Reconciliation : Cross-reference SDS entries (e.g., acute toxicity LD₅₀ values) with peer-reviewed studies. Prioritize data from OECD/GLP-compliant sources .

- In Silico Modeling : Use tools like ECOSAR or TEST to predict toxicity endpoints if experimental data are conflicting. Validate predictions with in vitro assays (e.g., Ames test) .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models. Assess heterogeneity via I² statistics to quantify variability .

Q. What strategies ensure reproducibility in experiments involving this compound?

- Methodological Answer :

- Batch Standardization : Use certificates of analysis (CoA) to verify batch-specific purity (>98%) and impurity profiles. Reject batches with undocumented contaminants .

- Protocol Harmonization : Document all parameters (e.g., solvent ratios, centrifugation speed) using FAIR data principles. Share raw data via repositories like Zenodo .

- Replication Trials : Conduct triplicate experiments with independent sample preparations. Report mean ± SD and exclude outliers via Grubbs’ test (α = 0.05) .

Q. How can purification methods be optimized based on the compound’s physicochemical properties?

- Methodological Answer :

- Solubility Profiling : Determine solubility in solvents (e.g., methanol, DMSO) via gravimetric analysis. Select solvents with high solubility at elevated temperatures and low solubility at RT for recrystallization .

- Column Chromatography : Use silica gel (60–120 mesh) with a gradient elution (hexane → ethyl acetate) to separate non-polar byproducts. Monitor fractions by TLC .

- Thermal Analysis : Perform DSC to identify melting points (150–151°C) and detect polymorphic transitions that may affect crystallization behavior .

Data Interpretation and Reporting

Q. How should researchers interpret conflicting spectroscopic data during characterization?

- Methodological Answer :

- Peak Assignment Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Artifact Identification : Re-run MS under high vacuum to rule out adduct formation. For HPLC, inject a solvent blank to confirm peaks are compound-specific .

- Collaborative Review : Share raw data with independent labs for blinded re-analysis. Use consensus reporting to resolve discrepancies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ = 17 nM in RORγt inhibition assays) using software like GraphPad Prism .

- Bootstrap Confidence Intervals : Calculate 95% CIs for IC₅₀ values to assess precision. Use 10,000 resamples to minimize bias .

- Sensitivity Analysis : Vary assay parameters (e.g., incubation time) to test robustness. Report results in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.